

An In-depth Technical Guide to 2-Bromopropene: Chemical Properties, Structure, and Reactivity

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Compound of Interest

Compound Name: 2-Bromopropene

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Abstract

2-Bromopropene ($\text{CH}_3\text{C}(\text{Br})=\text{CH}_2$), also known as isopropenyl bromide, is a versatile haloalkene intermediate widely utilized in organic synthesis. Its unique structure, featuring a vinyl bromide moiety, makes it a valuable precursor for the formation of carbon-carbon and carbon-heteroatom bonds through a variety of coupling reactions and nucleophilic substitutions. This technical guide provides a comprehensive overview of the chemical structure, physical properties, spectroscopic signature, and reactivity of **2-bromopropene**. Detailed experimental protocols for its synthesis and key transformations, along with mechanistic diagrams, are presented to serve as a practical resource for laboratory professionals.

Chemical Structure and Identification

2-Bromopropene is a three-carbon alkene with a bromine atom substituted at the C2 position. [1] The presence of the double bond and the halogen atom are key to its reactivity.

The key identification and structural informatics are summarized below:

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 2-Bromoprop-1-ene[2] |
| CAS Number | 557-93-7[3] |
| Molecular Formula | C ₃ H ₅ Br[2] |
| Molecular Weight | 120.98 g/mol [2][4] |
| Synonyms | Isopropenyl bromide, 2-Bromo-1-propene, α-Methylvinyl bromide[3][5] |
| SMILES | CC(Br)=C[6] |
| InChI Key | PHMRPWPDDRGGGF-UHFFFAOYSA-N[6] |

Physicochemical Properties

2-Bromopropene is a colorless to pale yellow liquid characterized by a pungent odor.[1][2] It is a highly flammable substance and should be handled with appropriate safety precautions.[3][7] A summary of its key physical properties is provided in the table below.

| Property | Value | Reference(s) |
|---------------------------------------|--|--------------|
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 47-49 °C | [3][6] |
| Melting Point | -87 °C | [3][8] |
| Density | 1.362 g/mL at 25 °C | [3][6] |
| Refractive Index (n ²⁰ /D) | 1.4436 | [3][6] |
| Vapor Pressure | 5.05 psi (348.2 hPa) at 20 °C | [3][6] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [8][9] |
| Solubility | Immiscible with water; Soluble in organic solvents (alcohol, ether, chloroform) | [3][10] |
| Stability | Stable, but light-sensitive. Incompatible with strong oxidizing agents and strong bases. | [3][11] |

Spectroscopic Data

The structural features of **2-bromopropene** give rise to a distinct spectroscopic signature.

| Spectroscopy | Key Peaks / Signals (δ in ppm, ν in cm^{-1}) | Interpretation |
|---------------------|---|--|
| ^1H NMR | $\delta \approx 2.3$ ppm (s, 3H), $\delta \approx 5.5$ ppm (s, 1H), $\delta \approx 5.8$ ppm (s, 1H) | Methyl protons (CH_3); Vinylic protons ($=\text{CH}_2$) |
| ^{13}C NMR | $\delta \approx 27$ ppm, $\delta \approx 121$ ppm, $\delta \approx 128$ ppm | Methyl carbon (CH_3); Vinylic carbon ($=\text{CH}_2$); Bromine-substituted vinylic carbon ($=\text{CBr}$) |
| Infrared (IR) | $\nu \approx 3100$ cm^{-1} ($=\text{C-H}$ stretch), $\nu \approx 1630$ cm^{-1} ($\text{C}=\text{C}$ stretch), $\nu \approx 890$ cm^{-1} ($=\text{CH}_2$ bend) | Vinylic C-H bond; Carbon-carbon double bond; Out-of-plane bend for terminal alkene |

Note: Exact peak positions may vary depending on the solvent and experimental conditions. Data is compiled from typical spectra for this compound structure.[\[12\]](#)[\[13\]](#)

Reactivity and Synthetic Applications

The reactivity of **2-bromopropene** is dominated by the carbon-bromine bond and the adjacent π -system. It serves as a valuable building block in various synthetic transformations.

- **Organic Synthesis Intermediate:** It is a crucial intermediate for synthesizing pharmaceuticals and agrochemicals.[\[10\]](#)[\[11\]](#)
- **Coupling Reactions:** It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings to form substituted alkenes.
- **Grignard Reagent Formation:** It can be converted into its corresponding Grignard reagent, isopropenylmagnesium bromide, a valuable nucleophile for forming new C-C bonds with carbonyls and other electrophiles.
- **Nozaki-Hiyama-Kishi (NHK) Reaction:** As a vinyl halide, it is an excellent substrate for chromium(II)/nickel(II)-mediated coupling with aldehydes.[\[10\]](#)
- **Polymerization:** It can act as a monomer in the synthesis of various polymer materials.[\[5\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-bromopropene** and a key synthetic application.

Synthesis of 2-Bromopropene via Dehydrobromination

2-Bromopropene can be efficiently synthesized from the readily available starting material 1,2-dibromopropane through an E2 elimination reaction.



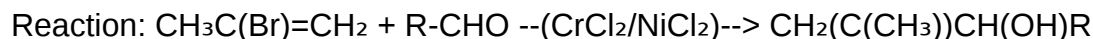
Methodology:

- **Setup:** A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
- **Reagents:** To the flask, add 1,2-dibromopropane (1.0 eq). A solution of potassium hydroxide (1.5 eq) in ethanol is prepared separately.
- **Reaction:** The ethanolic KOH solution is added slowly to the stirring 1,2-dibromopropane at room temperature.
- **Reflux:** After the initial addition, the reaction mixture is heated to reflux (approx. 80-90°C) for 2-3 hours. The progress of the reaction can be monitored by TLC or GC analysis.
- **Workup:** After cooling to room temperature, the mixture is diluted with water and transferred to a separatory funnel. The organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation, collecting the fraction boiling at 47-49 °C to yield pure **2-bromopropene**.

Caption: E2 mechanism for the synthesis of **2-bromopropene**.

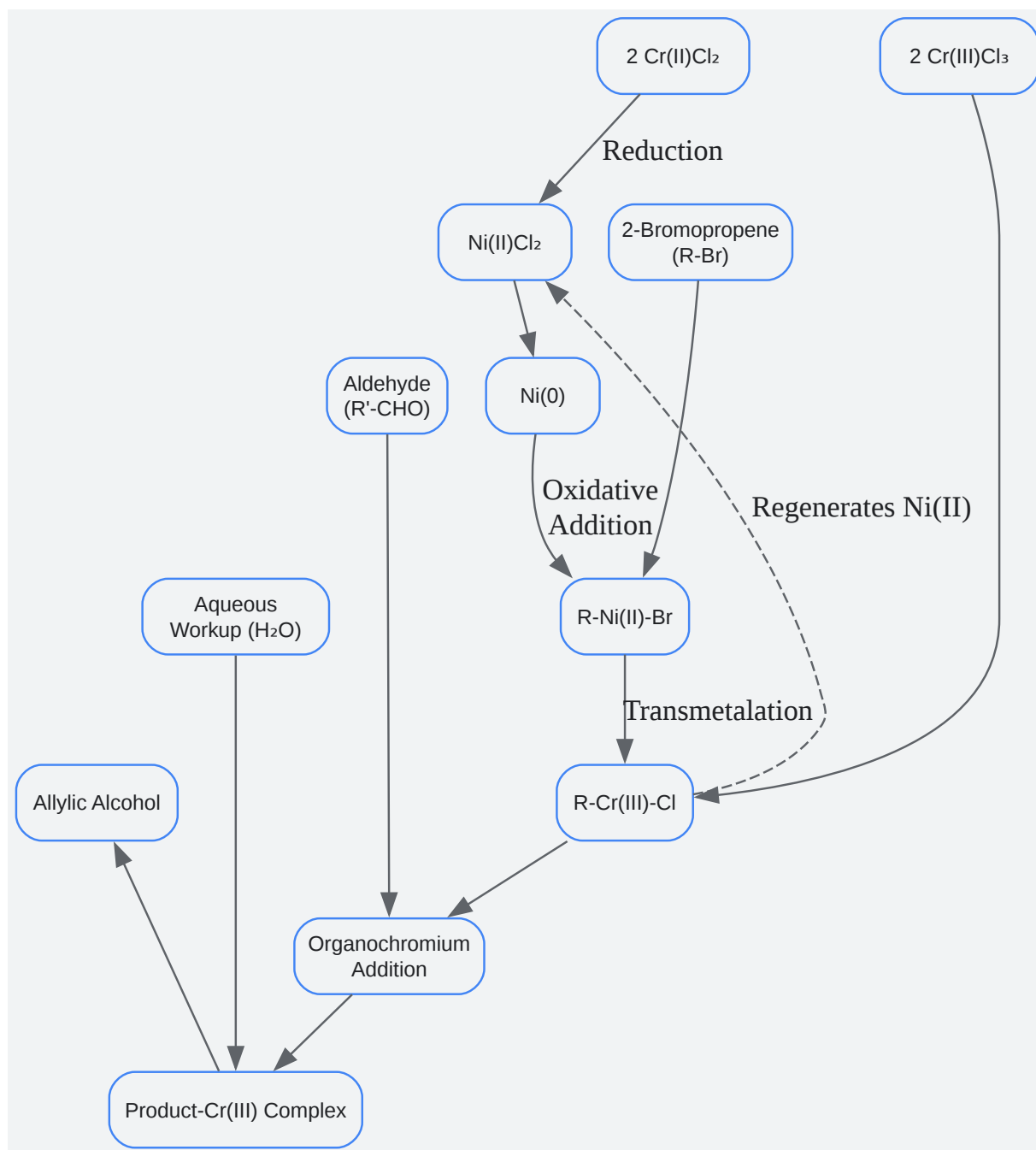
Nozaki-Hiyama-Kishi (NHK) Coupling with an Aldehyde

This protocol describes the coupling of **2-bromopropene** with a generic aldehyde (R-CHO) to form a substituted allylic alcohol, a reaction known for its high chemoselectivity.



Methodology:

- Setup: An oven-dried Schlenk flask containing a stir bar is placed under an inert atmosphere (Argon or Nitrogen).
- Reagents: Anhydrous chromium(II) chloride (CrCl_2 , 4.0 eq) and nickel(II) chloride (NiCl_2 , 0.05 eq) are added to the flask. Anhydrous, degassed DMF is added as the solvent.
- Activation: The mixture is stirred at room temperature for 15-20 minutes until a deep green or blue color indicates the formation of the active chromium species.
- Addition: A solution of the aldehyde (1.0 eq) and **2-bromopropene** (1.5 eq) in anhydrous DMF is added dropwise to the stirring chromium salt suspension.
- Reaction: The reaction is stirred at room temperature for 6-12 hours. Progress is monitored by TLC.
- Workup: The reaction is quenched by the addition of water and then diluted with ethyl acetate. The mixture is filtered through a pad of celite to remove chromium salts. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.
- Purification: The combined organic layers are washed with water and brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The resulting crude alcohol is purified by flash column chromatography on silica gel.



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Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Safety and Handling

2-Bromopropene is a hazardous chemical that requires careful handling.[7]

- Hazards: Highly flammable liquid and vapor (H225).[14] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat are mandatory.[7] All manipulations should be performed in a well-ventilated chemical fume hood.
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [3] It is recommended to store in a refrigerator at 2-8°C.[6] The container should be tightly closed and protected from light.[11]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]
- Spills and Disposal: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

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